molecular formula C14H19NO3 B7976939 (E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate

Cat. No.: B7976939
M. Wt: 249.30 g/mol
InChI Key: VAURYHOHNGKAIZ-RMKNXTFCSA-N
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Description

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate is an organic compound characterized by its unique structural features. This compound belongs to the class of phenylpropanoids, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halide or thiol derivatives.

Scientific Research Applications

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoate: Similar structure but lacks the azaniumyl group.

    4-[3-(dimethylamino)propoxy]benzaldehyde: An intermediate in the synthesis of the target compound.

    3-(dimethylamino)propyl chloride: A precursor used in the synthesis.

Uniqueness

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate is unique due to the presence of the azaniumyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in aqueous media and its ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURYHOHNGKAIZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCCOC1=CC=C(C=C1)C=CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](C)CCCOC1=CC=C(C=C1)/C=C/C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220914-34-1
Record name (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220914-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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